molecular formula C11H14N4 B13554801 2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine

2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13554801
M. Wt: 202.26 g/mol
InChI Key: DBPKYLNQNTYGTO-UHFFFAOYSA-N
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Description

2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine typically involves the formation of the triazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole N-oxides, while reduction reactions can produce amine derivatives.

Scientific Research Applications

2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. Pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar chemical properties.

    1-Methyl-1,2,4-triazole: A methylated derivative of triazole.

    5-Phenyl-1,2,4-triazole: A phenyl-substituted triazole compound.

Uniqueness

2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine is unique due to the combination of its triazole ring with both methyl and phenyl substituents, as well as the ethanamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other triazole derivatives .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C11H14N4/c1-15-11(9-5-3-2-4-6-9)13-10(14-15)7-8-12/h2-6H,7-8,12H2,1H3

InChI Key

DBPKYLNQNTYGTO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)CCN)C2=CC=CC=C2

Origin of Product

United States

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